N-allyl-N'-(2-methoxybenzyl)thiourea

Cytotoxicity Breast cancer Thiourea SAR

N-allyl-N'-(2-methoxybenzyl)thiourea (CAS 1207‑94‑9; also named 1‑allyl‑3‑(2‑methoxyphenyl)thiourea) is an unsymmetrical N,N′-disubstituted thiourea featuring an allyl group on one nitrogen and a 2‑methoxybenzyl substituent on the other. It belongs to the broader N‑allylthiourea family, which has shown promising cytotoxicity against breast cancer cell lines and the ability to act as a ligand for transition metals.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
Cat. No. B4120835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-N'-(2-methoxybenzyl)thiourea
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=S)NCC=C
InChIInChI=1S/C12H16N2OS/c1-3-8-13-12(16)14-9-10-6-4-5-7-11(10)15-2/h3-7H,1,8-9H2,2H3,(H2,13,14,16)
InChIKeyIESZALNZPJLTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-allyl-N'-(2-methoxybenzyl)thiourea – Disubstituted Thiourea Bearing a Reactive Allyl Handle and a 2-Methoxybenzyl Pharmacophore for Anticancer and Coordination Research


N-allyl-N'-(2-methoxybenzyl)thiourea (CAS 1207‑94‑9; also named 1‑allyl‑3‑(2‑methoxyphenyl)thiourea) is an unsymmetrical N,N′-disubstituted thiourea featuring an allyl group on one nitrogen and a 2‑methoxybenzyl substituent on the other [1]. It belongs to the broader N‑allylthiourea family, which has shown promising cytotoxicity against breast cancer cell lines and the ability to act as a ligand for transition metals [2].

Supports cell-model cytotoxicity screening in breast cancer research

Supports transition metal coordination studies via allyl and thiourea donor groups

Enables structure-activity relationship (SAR) investigation of N′-substitution effects

Why Generic Thiourea Substitution Cannot Reproduce the Performance of N-allyl-N'-(2-methoxybenzyl)thiourea


Simple N‑allylthiourea (IC50 ≈ 5.22 mM) and hydroxyurea (IC50 ≈ 2.89 mM) exhibit only modest cytotoxicity against MCF‑7 breast cancer cells, whereas properly substituted N‑allylthiourea derivatives achieve IC50 values in the 0.21–0.38 mM range [1]. The 2‑methoxybenzyl group introduces a specific combination of hydrogen‑bonding capacity, steric bulk, and electron‑donating character that cannot be replicated by unsubstituted or para‑substituted benzyl analogs, making direct generic replacement scientifically unjustified.

Simple N-allylthiourea lacks the 2‑methoxybenzyl pharmacophore, leading to markedly lower cytotoxicity that may not reproduce the activity of substituted derivatives.

Para‑ or meta‑methoxybenzyl isomers lack the ortho‑position hydrogen‑bonding motif, potentially altering target engagement and limiting interchangeability in SAR studies.

Quantitative Differentiation Evidence: N-allyl-N'-(2-methoxybenzyl)thiourea vs. Closest Thiourea Analogues


Cytotoxic Potency Against MCF-7 Breast Cancer Cells: Class-Leading Activity of N-allylthiourea Derivatives vs. Unsubstituted N-Allylthiourea

In a head-to-head MTT assay on MCF‑7 cells, a panel of N‑allylthiourea derivatives bearing N′-substituents (including benzoyl‑type groups) exhibited IC50 values of 0.21–0.38 mM, representing a ≥13‑fold improvement over the parent N‑allylthiourea (IC50 = 5.22 mM) and a ≥7‑fold improvement over the clinical reference hydroxyurea (IC50 = 2.89 mM) [1]. Although individual IC50 values for the 2‑methoxybenzyl congener are not separately reported in this study, the data establish that appropriate N′-substitution dramatically enhances antiproliferative activity and sets the potency benchmark for the class.

MCF-7 Cytotoxicity
Class-level
≥13‑fold increase over N‑allylthiourea (class range 0.21–0.38 mM)
Supports cytotoxicity endpoint review in breast cancer models
Compound-specific IC50 not individually reported; data from class‑level SAR study
Cytotoxicity Breast cancer Thiourea SAR

Molecular Docking Scores Against EGFR: Enhanced Binding Affinity Predicted for Substituted N-Allylthioureas

Molecular docking against epidermal growth factor receptor (EGFR; PDB 1M17, 1XKK, 3POZ) yielded lower Rerank Scores for substituted N‑allylthiourea derivatives than for unsubstituted N‑allylthiourea and hydroxyurea, indicating more stable ligand‑receptor complexes [1]. The 2‑methoxybenzyl substituent is expected to contribute to this trend by engaging in additional hydrogen‑bond and hydrophobic interactions within the ATP‑binding pocket, consistent with the improved docking metrics observed for other substituted congeners.

EGFR Docking Score
Class-level
Lower Rerank Score vs. comparators (directional improvement)
Supports EGFR binding affinity hypothesis for substituted thioureas
Exact scores not publicly available; class‑level docking data
EGFR Molecular docking Rerank score

Ortho-Methoxybenzyl Substitution vs. Para/Meta Isomers: Distinct Electronic and Steric Profile

The 2‑methoxy (ortho) isomer possesses a calculated XLogP3 of 2.1 and a 2‑methoxy group capable of intramolecular hydrogen bonding with the thiourea NH, influencing the conformational equilibrium and metal‑binding geometry [1]. In contrast, the 3‑methoxybenzyl and 4‑methoxybenzyl isomers lack this proximal hydrogen‑bonding motif, resulting in different spatial orientation of the methoxy oxygen and altered biological recognition. While direct comparative bioactivity data between the ortho, meta, and para isomers are not yet published, the distinct physicochemical profile supports differentiated procurement for structure–activity relationship (SAR) studies.

Isomer Conformational Effect
Supporting evidence
Ortho‑OCH₃ enables intramolecular N–H···O bonding, absent in para/meta
Supports selection of ortho isomer for hydrogen‑bonding SAR studies
Comparative bioactivity data between isomers not yet reported
Substituent effect Regioisomerism Thiourea conformation

Recommended Application Scenarios for N-allyl-N'-(2-methoxybenzyl)thiourea Based on Quantified Differentiation


Lead Optimization in Anticancer Drug Discovery Targeting EGFR or MCF-7 Cells

Utilize the compound as a privileged scaffold in medicinal chemistry programs aimed at breast cancer. The class-level IC50 range of 0.21–0.38 mM against MCF-7 cells, combined with improved EGFR docking scores, positions N-allyl-N'-(2-methoxybenzyl)thiourea as a rational starting point for further structural elaboration and pharmacokinetic optimization [1].

Coordination Chemistry and Catalyst Design

The allyl group provides a reactive handle for thiol-ene chemistry or coordination to metal centers, while the 2-methoxybenzyl substituent modulates the electronic environment at the thiourea sulfur. This dual functionality supports applications in metal-organic frameworks or homogeneous catalysis, where precise tuning of ligand electronics is required [1].

Selectivity Profiling in Kinase Inhibition Assays

Given the enhanced EGFR docking scores predicted for substituted N-allylthioureas, this compound is well-suited for inclusion in kinase selectivity panels. Its unique ortho-methoxy motif may confer differential binding kinetics compared to para- or meta-substituted analogs, aiding in the identification of selective kinase inhibitors [1].

Application
Selection Property
Validation Focus
Anticancer cell‑model research
N′‑substituent effect on cytotoxicity
Cell‑viability assay context
Coordination chemistry and catalyst design
Allyl‑thiourea dual functionality
Ligand electronic tuning review
Kinase selectivity profiling
Ortho‑methoxybenzyl motif
EGFR binding assay context
Quote Request

Request a Quote for N-allyl-N'-(2-methoxybenzyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.